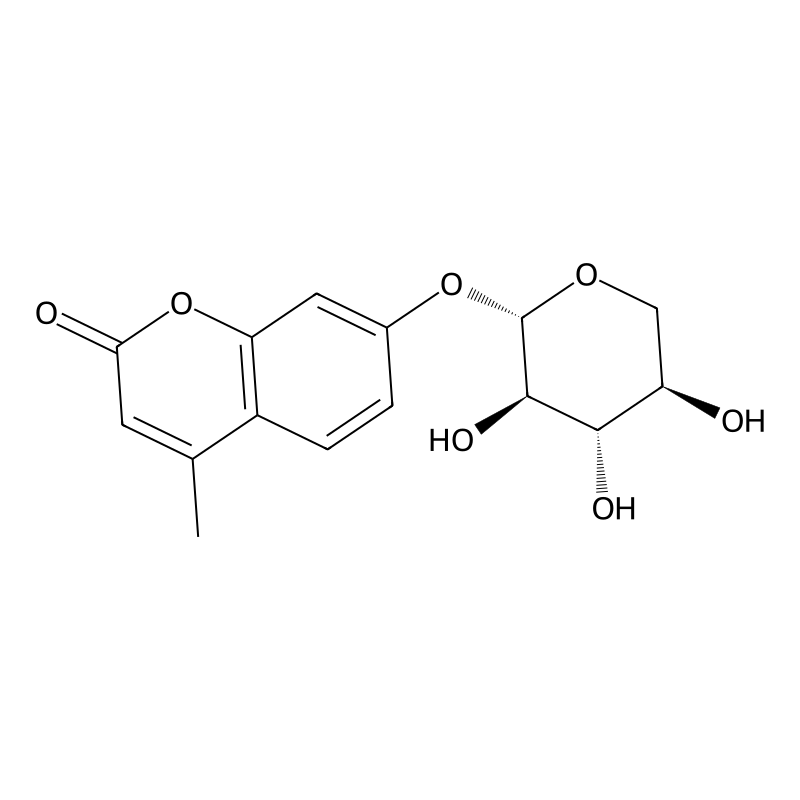

4-Methylumbelliferyl beta-D-xylopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Substrate for β-Xylosidase Activity Assay

- β-Xylosidase is an enzyme that breaks down xylosides, releasing a β-xylose molecule and another sugar moiety. 4-MU-β-D-Xyl is designed specifically for β-xylosidase as it contains a β-D-xylopyranose ring linked to a 4-methylumbelliferyl (4-MU) aglycone group [, ].

- When β-xylosidase cleaves the glycosidic bond in 4-MU-β-D-Xyl, it releases free 4-methylumbelliferone (4-MU). 4-MU is a fluorescent molecule, and its fluorescence intensity is directly proportional to the β-xylosidase activity in the sample [, ].

- By measuring the fluorescence intensity before and after the enzyme reaction, researchers can determine the β-xylosidase activity in various biological samples, including cell lysates, tissue homogenates, and purified enzyme preparations [, , ].

Advantages of 4-MU-β-D-Xyl

- Compared to other β-xylosidase substrates, 4-MU-β-D-Xyl offers several advantages:

- Specificity: The β-D-xylopyranose ring ensures the substrate is specific for β-xylosidase and minimizes interference from other glycosidases [].

- Sensitivity: 4-MU is a highly fluorescent molecule, allowing for detection of very low levels of β-xylosidase activity [].

- Ease of Use: The assay using 4-MU-β-D-Xyl is simple, rapid, and requires minimal sample manipulation [].

- Quantitative: The direct correlation between fluorescence intensity and β-xylosidase activity allows for quantitative measurement of enzyme activity [].

4-Methylumbelliferyl beta-D-xylopyranoside is a synthetic compound primarily used as a substrate for the enzyme beta-D-xylosidase. It is characterized by its fluorogenic properties, which allow it to emit fluorescence upon enzymatic hydrolysis. The molecular formula of this compound is C₁₅H₁₆O₇, and its molecular weight is approximately 308.28 g/mol. The compound is often utilized in biochemical assays to study enzyme activity and has applications in microbiological identification, particularly within the Enterobacteriaceae family .

4-MU-Xyl acts as a substrate that mimics the natural substrates of β-xylosidase enzymes. These enzymes break down xylosides, which are molecules containing the xylose sugar unit linked to other molecules via a β-glycosidic bond []. When β-xylosidase cleaves the 4-MU-Xyl molecule, the separation of the fluorescent moiety allows for easy detection and measurement of the enzyme's activity [, ].

The primary chemical reaction involving 4-Methylumbelliferyl beta-D-xylopyranoside is its hydrolysis by beta-D-xylosidase. In this reaction, the glycosidic bond between the xylopyranoside moiety and the 4-methylumbelliferone is cleaved, releasing 4-methylumbelliferone, which exhibits strong fluorescence. This reaction can be represented as follows:

This property makes it a valuable tool for detecting and quantifying beta-D-xylosidase activity in various biological samples .

4-Methylumbelliferyl beta-D-xylopyranoside serves as an effective substrate for beta-D-xylosidase, an enzyme involved in carbohydrate metabolism. When hydrolyzed, it produces 4-methylumbelliferone, which can be monitored through fluorescence spectroscopy. This allows researchers to assess enzyme kinetics and activity in different biological contexts, including microbial studies and plant biochemistry . Its application extends to identifying specific bacterial strains based on their enzymatic profiles.

The synthesis of 4-Methylumbelliferyl beta-D-xylopyranoside typically involves the following steps:

- Starting Materials: The synthesis begins with 4-methylumbelliferone and a suitable xylopyranoside derivative.

- Glycosylation Reaction: A glycosylation reaction is performed using a glycosyl donor (the xylopyranoside) and an appropriate activating agent (such as a halogenated sugar or a glycosyl triflate) to facilitate the formation of the glycosidic bond.

- Purification: The product is then purified using techniques such as chromatography to isolate the desired compound from unreacted starting materials and by-products.

This method allows for the production of high-purity 4-Methylumbelliferyl beta-D-xylopyranoside suitable for research applications .

4-Methylumbelliferyl beta-D-xylopyranoside has several important applications:

- Enzyme Activity Assays: It is widely used in laboratory settings to measure the activity of beta-D-xylosidase in various biological samples.

- Microbial Identification: The compound aids in identifying members of the Enterobacteriaceae family based on their enzymatic capabilities.

- Fluorescence Microscopy: It can be used as a fluorescent probe to visualize enzyme activity within cells or tissues .

Studies involving 4-Methylumbelliferyl beta-D-xylopyranoside often focus on its interactions with various enzymes, particularly glycosidases. By assessing how different enzymes hydrolyze this substrate, researchers can gain insights into enzyme specificity and kinetics. Additionally, interaction studies may explore how environmental factors (such as pH and temperature) influence enzymatic activity with this substrate .

Several compounds share structural similarities with 4-Methylumbelliferyl beta-D-xylopyranoside, particularly those that are also fluorogenic substrates or related to carbohydrate metabolism. Here are some notable examples:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| 4-Methylumbelliferyl alpha-L-arabinofuranoside | Fluorogenic substrate | Substrate for alpha-L-arabinofuranosidase |

| 4-Methylumbelliferyl beta-D-glucopyranoside | Fluorogenic substrate | Substrate for beta-D-glucosidase |

| 4-Methylumbelliferyl beta-D-galactopyranoside | Fluorogenic substrate | Substrate for beta-D-galactosidase |

Uniqueness: The primary distinction of 4-Methylumbelliferyl beta-D-xylopyranoside lies in its specificity for beta-D-xylosidase, making it particularly useful for studying xylan degradation pathways and microbial identification related to xylanolytic activity .

Chemical Synthesis Methodologies

4-Methylumbelliferyl beta-D-xylopyranoside represents a fluorogenic substrate of significant importance in enzymatic assays, particularly for beta-xylosidase activity detection [1] [2]. The compound features a molecular formula of C15H16O7 with a molecular weight of 308.28 g/mol and exhibits specific optical rotation of -42° in aqueous solution [2]. This glycoside derivative demonstrates considerable synthetic versatility through multiple established chemical pathways.

Koenigs-Knorr Glycosylation Approach

The Koenigs-Knorr reaction remains one of the most fundamental and widely employed methods for synthesizing 4-methylumbelliferyl beta-D-xylopyranoside [9] [11]. This classical glycosylation approach involves the substitution reaction of a glycosyl halide with 4-methylumbelliferone to form the desired glycosidic bond [9]. The methodology employs activated glycosyl donors, typically glycosyl bromides or chlorides, which react with the phenolic acceptor under the promotion of heavy metal salts such as silver carbonate or silver triflate [11] .

The reaction mechanism proceeds through an oxocarbenium ion intermediate, with the stereochemical outcome determined by neighboring group participation [9] [14]. For xylopyranoside synthesis, the use of acetyl protecting groups at the 2,3,4-positions provides anchimeric assistance, resulting in the formation of beta-configured products through inversion at the anomeric center [14]. The glycosylation typically requires stoichiometric amounts of silver salts as promoters, which can limit large-scale applications [11].

Recent improvements to the traditional Koenigs-Knorr approach have incorporated modified reaction conditions to enhance efficiency and stereoselectivity . The classical approach utilizes 2-acetamido-2-deoxy-alpha-D-glucopyranosyl bromide as the donor with silver triflate or silver carbonate as the activating agent . Reaction conditions typically involve anhydrous solvents such as dichloromethane or 1,2-dichloroethane, with careful exclusion of moisture to prevent hydrolysis of the reactive intermediates [11].

Trichloroacetimidate-Based Strategies

Trichloroacetimidate glycosylation represents a more modern and versatile approach for synthesizing 4-methylumbelliferyl beta-D-xylopyranoside [16] [18]. This methodology, developed by Schmidt and Michel, utilizes glycosyl trichloroacetimidates as highly reactive donors that can be activated under mild acidic conditions [16]. The approach offers several advantages over traditional Koenigs-Knorr chemistry, including improved yields, milder reaction conditions, and reduced requirement for heavy metal promoters [18].

The synthesis involves the initial preparation of xylose trichloroacetimidate donors from the corresponding hemiacetal precursors using trichloroacetonitrile in the presence of a base catalyst [16]. These donors exhibit high reactivity and can be readily activated using catalytic amounts of Lewis acids such as boron trifluoride etherate or trimethylsilyl triflate [18]. The glycosylation reaction with 4-methylumbelliferone proceeds through rapid formation of an oxocarbenium ion intermediate, which is subsequently trapped by the phenolic nucleophile [18].

Recent mechanistic studies have revealed that trichloroacetimidate glycosylation may proceed through intermolecular aglycon transfer mechanisms rather than simple unimolecular rearrangement processes [16]. This insight has led to the development of improved protocols, including the "inverse glycosylation procedure" where the acceptor and activator are premixed before donor addition to minimize side product formation [16]. The methodology accommodates a broad range of acceptors and typically provides excellent stereoselectivity for beta-glycoside formation when appropriate protecting group strategies are employed [18].

Enzymatic Transglycosylation Approaches

Enzymatic synthesis of 4-methylumbelliferyl beta-D-xylopyranoside through transglycosylation reactions represents an environmentally friendly and highly selective alternative to chemical methods [17] [19] [29]. Beta-xylosidase enzymes catalyze both hydrolytic and synthetic reactions, with the latter involving transfer of xylosyl residues from donor substrates to acceptor molecules under appropriate conditions [17] [19].

The transglycosylation approach typically employs p-nitrophenyl beta-D-xylopyranoside or xylobiose as glycosyl donors in reactions catalyzed by beta-xylosidase enzymes from various microbial sources [17] [19] [29]. Aspergillus niger beta-xylosidase has demonstrated particularly high transglycosylation activity, achieving theoretical yields for xylosyl transfer reactions with molar ratios of products to substrates approaching 1:1 [29]. The enzymatic process exhibits excellent regio- and stereoselectivity, exclusively producing beta-1,4-linked products in most cases [17].

The reaction mechanism involves formation of a covalent glycosyl-enzyme intermediate, which can be intercepted by nucleophilic acceptors such as 4-methylumbelliferone [32]. The efficiency of transglycosylation depends on several factors including enzyme concentration, substrate ratios, pH, temperature, and reaction time [30] [34]. Optimal conditions typically involve pH ranges of 6.0-8.0 and temperatures between 40-50°C, with reaction times varying from several hours to days depending on the specific enzyme system employed [34].

The enzymatic approach offers several distinct advantages including high stereoselectivity, mild reaction conditions, and the ability to work in aqueous media without the need for extensive protecting group manipulation [30]. However, the methodology may be limited by substrate specificity of available enzymes and potential product inhibition effects that can reduce overall conversion efficiency [34].

Functional Group Modifications for Enhanced Solubility

Solubility enhancement of 4-methylumbelliferyl beta-D-xylopyranoside through functional group modifications represents a critical area for improving the compound's pharmaceutical and analytical applications [20] [21] [25]. The parent compound exhibits limited water solubility, with reported values of approximately 0.3% in pyridine, necessitating structural modifications to enhance aqueous compatibility [20].

Several strategies have been developed for improving glycoside solubility through chemical derivatization [22] [25] [36]. Glycosylation modifications involving the attachment of additional sugar moieties can dramatically increase water solubility while maintaining biological activity [25]. The introduction of succinyl groups at specific positions has proven particularly effective, with reports of solubility enhancement exceeding 2000-fold compared to parent compounds [25].

Phosphorylation represents another viable approach for solubility enhancement, with phosphate derivatives of related umbelliferyl glycosides demonstrating significantly improved aqueous solubility [22]. The ionic nature of phosphate groups facilitates dissolution while potentially providing additional binding interactions with target enzymes [22]. However, the stability of phosphate esters under physiological conditions must be carefully considered in design applications.

Solid dispersion techniques offer alternative approaches for enhancing apparent solubility without direct chemical modification [37] [38]. The incorporation of 4-methylumbelliferyl beta-D-xylopyranoside into polymer matrices such as polyvinylpyrrolidone or polyethylene glycol can improve dissolution characteristics and bioavailability [37]. These systems work by creating amorphous dispersions that exhibit enhanced dissolution rates compared to crystalline forms [38].

Cyclodextrin complexation provides yet another strategy for solubility enhancement through inclusion complex formation [36] [37]. The hydrophobic cavity of cyclodextrins can accommodate the methylumbelliferyl moiety while the hydrophilic exterior promotes water solubility [36]. Beta-cyclodextrin and gamma-cyclodextrin derivatives have shown particular promise for enhancing glycoside solubility with improvements often exceeding 10-fold [37].

XLogP3

UNII

Other CAS

Dates

Gantt et al. Using simple donors to drive the equilibria of glycosyltransferase-catalyzed reactions. Nature Chemical Biology, doi: 10.1038/nchembio.638, published online 21 August 2011 http://www.nature.com/naturechemicalbiology